2-(Benzoylamino)-6-chlorobenzoic acid
Overview
Description
The compound “2-(Benzoylamino)-6-chlorobenzoic acid” is a derivative of benzoic acid, which is a common component in a wide range of chemical reactions . It likely contains an amine group attached to the benzene moiety .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as 2-amino benzoic acid derivatives have been synthesized and evaluated for their antimicrobial activity . The synthesis of these compounds often involves complex chemical reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by techniques such as FT-IR, NMR, and elemental analysis . These techniques provide information about the functional groups present in the molecule and their spatial arrangement .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely involve its amine and carboxyl groups. Amines are known to participate in a wide range of reactions, including condensation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be similar to those of other benzoic acid derivatives. These compounds are typically crystalline solids with high melting points .Scientific Research Applications
Anti-Inflammatory and Anti-Platelet Aggregation Agents
2-Benzoylamino-6-chlorobenzoic acid and its derivatives have shown promising results in inhibiting platelet aggregation and superoxide anion generation. For example, certain derivatives exhibited potent inhibitory effects on arachidonic acid-induced platelet aggregation, with some compounds being more effective than aspirin. Additionally, some derivatives demonstrated strong effects on neutrophil superoxide generation, suggesting potential as anti-inflammatory and anti-platelet agents (Hsieh et al., 2007).
Inhibitors of Adenovirus Replication
Research has identified 2-[2-(benzoylamino)benzoylamino]benzoic acid as a potent and non-toxic compound against adenoviral replication. Subsequent modifications to this compound enhanced its potency, with certain structural patterns and the presence of a carboxylic acid group being favorable for antiadenoviral activity (Öberg et al., 2012).
Thermodynamic Study in Pharmaceutical Research
In pharmaceutical research, benzoic acid and chlorobenzoic acids, including 2-, 3-, and 4-chlorobenzoic acid, are model compounds. Their phase behavior with water and organic solvents is crucial for process design. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) was used to model the phase behavior of solutions containing these acids, aiding in understanding solubility and stability (Reschke et al., 2016).
Antimicrobial Activity
Certain 2-chlorobenzoic acid derivatives have been synthesized and shown to possess significant antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli. These compounds' antibacterial and antifungal activities were influenced by their topological parameters (Mehta et al., 2013).
Mechanism of Action
Future Directions
The future directions for research on “2-(Benzoylamino)-6-chlorobenzoic acid” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies on its antimicrobial activity, its potential use in the synthesis of other compounds, and its environmental impact .
Properties
IUPAC Name |
2-benzamido-6-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-10-7-4-8-11(12(10)14(18)19)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAWHLUGVSBAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348610 | |
Record name | 2-(benzoylamino)-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19407-43-3 | |
Record name | 2-(Benzoylamino)-6-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19407-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(benzoylamino)-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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